2-Ethynyl-5-methoxyaniline
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Overview
Description
2-Ethynyl-5-methoxyaniline is an organic compound with the molecular formula C9H9NO It is characterized by the presence of an ethynyl group and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-methoxyaniline typically involves the reaction of 2-iodo-5-methoxyaniline with trimethylsilylacetylene. This reaction is catalyzed by a palladium catalyst under an inert atmosphere, usually nitrogen . The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Ethynyl-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-methoxyaniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Ethynylaniline: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
5-Methoxyaniline: Lacks the ethynyl group, resulting in different physical and chemical properties.
2-Ethynyl-5-methyl-aniline: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness: 2-Ethynyl-5-methoxyaniline is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
2-Ethynyl-5-methoxyaniline is an organic compound characterized by the presence of an ethynyl group (-C≡CH) and a methoxy group (-OCH₃) attached to an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and as a kinase inhibitor.
- Molecular Formula: C₉H₉NO
- Molecular Weight: Approximately 161.19 g/mol
- Structure:
- Ethynyl group at the second carbon
- Methoxy group at the fifth carbon
Kinase Inhibition
Research indicates that this compound exhibits significant inhibition of various kinases, which are crucial in many cellular processes including cell proliferation and survival. The methoxy substituent enhances its binding affinity to kinases, making it a promising candidate for cancer treatment.
Table 1: Kinase Inhibition Potency of this compound
Kinase Type | IC50 (µM) | Reference |
---|---|---|
Src Kinase | 0.045 | |
BRAF Kinase | 0.032 | |
EGFR Kinase | 0.050 |
The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the methoxy group can enhance binding affinity through hydrogen bonding or van der Waals interactions.
Structure-Activity Relationship (SAR)
Studies have shown that modifications in the methoxy group significantly affect the compound's inhibitory activity against certain kinases. This suggests a clear structure-activity relationship that could guide further drug design efforts.
Case Study:
In a study focusing on derivatives of this compound, it was found that compounds with varying substituents on the methoxy group exhibited different levels of kinase inhibition, indicating that careful structural modifications can lead to enhanced biological activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including the formation of the ethynyl group and subsequent introduction of the methoxy substituent. Various synthetic pathways have been explored to optimize yield and purity.
Table 2: Synthetic Pathways for this compound
Step Description | Reagents Used | Yield (%) |
---|---|---|
Ethynylation | Sodium hydride, ethynyl bromide | 67 |
Methoxylation | Methyl iodide, base | 75 |
Applications in Pharmaceutical Development
Due to its kinase inhibition properties, this compound is being investigated as a lead compound in pharmaceutical development for cancer therapies. Its ability to selectively inhibit tumor-associated kinases makes it a candidate for targeted therapies.
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-ethynyl-5-methoxyaniline |
InChI |
InChI=1S/C9H9NO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,10H2,2H3 |
InChI Key |
VQSVNPOKSMONRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)N |
Origin of Product |
United States |
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